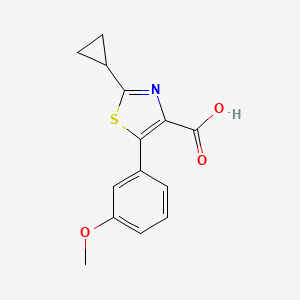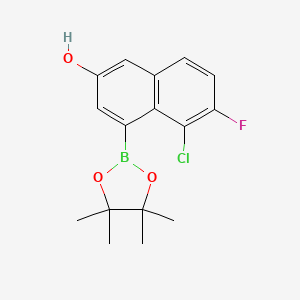
1-(4-Bromo-2-pyridinyl)-4-piperidineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-pyridinyl)-4-piperidineethanol is a chemical compound with the molecular formula C12H16BrNO It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a piperidine ring through an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-pyridinyl)-4-piperidineethanol typically involves the reaction of 4-bromo-2-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromo-2-pyridinyl)-4-piperidineethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of 1-(4-Bromo-2-pyridinyl)-4-piperidinecarboxylic acid.
Reduction: Formation of 1-(4-Hydroxy-2-pyridinyl)-4-piperidineethanol.
Substitution: Formation of 1-(4-Amino-2-pyridinyl)-4-piperidineethanol.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-pyridinyl)-4-piperidineethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2-pyridinyl)-4-piperidineethanol involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications and the nature of the target.
Comparación Con Compuestos Similares
- 1-(4-Bromo-2-pyridinyl)ethanone
- 4-(4-Bromo-2-pyridinyl)morpholine
- N-(4-bromo-2-pyridinyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide
Comparison: 1-(4-Bromo-2-pyridinyl)-4-piperidineethanol is unique due to the presence of both a piperidine ring and an ethanol group, which confer distinct chemical and biological properties. Compared to 1-(4-Bromo-2-pyridinyl)ethanone, it has an additional piperidine ring, enhancing its potential interactions with biological targets. The presence of the ethanol group also differentiates it from 4-(4-Bromo-2-pyridinyl)morpholine, which contains a morpholine ring instead.
Propiedades
Fórmula molecular |
C12H17BrN2O |
|---|---|
Peso molecular |
285.18 g/mol |
Nombre IUPAC |
2-[1-(4-bromopyridin-2-yl)piperidin-4-yl]ethanol |
InChI |
InChI=1S/C12H17BrN2O/c13-11-1-5-14-12(9-11)15-6-2-10(3-7-15)4-8-16/h1,5,9-10,16H,2-4,6-8H2 |
Clave InChI |
XQSONEQISINJQK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CCO)C2=NC=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-chloro-2-[2-(trimethylsilyl)ethoxy]-3-Pyridinemethanol](/img/structure/B13928751.png)
![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine](/img/structure/B13928759.png)


![2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione](/img/structure/B13928776.png)

![tert-Butyl 3,8-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B13928786.png)



